1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It features a thiazole ring substituted with a cyano group at the 5-position and an ethoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 5-cyanothiazole-2-amine with 2-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thiazoles.
Scientific Research Applications
1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Cyanothiazol-2-yl)-3-phenylurea: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
Uniqueness: 1-(5-Cyanothiazol-2-yl)-3-(2-ethoxyphenyl)urea is unique due to the presence of both the cyano and ethoxy groups, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups may also provide distinct properties that are advantageous for specific applications.
Properties
IUPAC Name |
1-(5-cyano-1,3-thiazol-2-yl)-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-11-6-4-3-5-10(11)16-12(18)17-13-15-8-9(7-14)20-13/h3-6,8H,2H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYWMITUZACJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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